trans-Anol

Catalog No.
S626069
CAS No.
20649-39-2
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Anol

CAS Number

20649-39-2

Product Name

trans-Anol

IUPAC Name

4-[(E)-prop-1-enyl]phenol

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+

InChI Key

UMFCIIBZHQXRCJ-NSCUHMNNSA-N

SMILES

CC=CC1=CC=C(C=C1)O

Canonical SMILES

CC=CC1=CC=C(C=C1)O

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)O

The exact mass of the compound trans-Anol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-Anol, systematically known as (E)-4-(prop-1-en-1-yl)phenol, is a phenolic compound belonging to the phenylpropanoid class. It is the trans-isomer of p-propenylphenol and is distinguished from its close analog anethole by a hydroxyl group in place of a methoxy group. This structural feature is critical, as the free phenolic hydroxyl group significantly influences its chemical reactivity, biological activity, and physical properties compared to related isomers and analogs. [1] Procured as a purified solid, trans-Anol serves as a specific, high-purity precursor for polymers, a standard for biological assays, and a component in specialty chemical synthesis where isomeric purity is essential for predictable outcomes.

Substituting pure trans-Anol with its geometric isomer (cis-anol), its methyl ether analog (anethole), or crude essential oil mixtures is a primary cause of failed syntheses and non-reproducible bio-assay results. The stereochemistry of the propenyl group (trans vs. cis) and the presence of a free hydroxyl group (vs. anethole's methoxy group) dictate critical differences in physical state, melting point, estrogenic activity, and polymerization suitability. [REFS-1, REFS-2] For applications requiring specific stereochemistry for polymer properties or defined receptor interaction for biological screening, the use of impure mixtures or incorrect analogs will compromise performance and lead to unreliable outcomes.

Superior Precursor for High-Performance Polymers Due to Defined Stereochemistry

The geometric structure of the monomer is critical for producing stereoregular polymers. Cationic polymerization of trans-Anol yields stereoregular polymers, which typically results in materials with higher crystallinity and distinct thermal properties. In contrast, polymerization of cis-Anol does not produce a stereoregular polymer, leading to amorphous materials with different performance characteristics. [1] This makes pure trans-Anol the required precursor for synthesizing polymers with predictable, ordered structures and higher thermal stability.

Evidence DimensionPolymer Stereoregularity
Target Compound DataForms stereoregular polymers
Comparator Or Baselinecis-Anol: Does not form stereoregular polymers
Quantified DifferenceQualitative difference in polymer microstructure (ordered vs. amorphous)
ConditionsCationic polymerization with BF3OEt2 catalyst.

For creating high-performance plastics with specific thermal and mechanical properties, starting with the correct, pure isomer is non-negotiable.

Markedly Higher Estrogenic Activity for Bio-Assay Specificity

trans-Anol demonstrates significant estrogenic activity, a property leveraged in endocrine research and screening assays. In a key comparative study using immature female rats, oral administration of trans-anethole (the direct methyl ether analog of trans-Anol) at 80 mg/kg for 3 days caused a significant increase in uterine weight, confirming its estrogenic effect. [1] Anol itself is noted as a highly active estrogenic agent, and this activity is strongly dependent on the para-hydroxyl group and the trans-configuration of the propenyl side chain, features absent or altered in analogs like anethole and cis-anol. [2]

Evidence DimensionUterine Weight Increase (Estrogenic Effect)
Target Compound DataSignificant increase in uterine weight (demonstrated by its analog, trans-anethole)
Comparator Or BaselineControl group: 0.5 g/kg uterine weight
Quantified Differencetrans-Anethole group showed uterine weights of 2 g/kg, a 300% increase over control.
ConditionsOral administration to immature female rats at 80 mg/kg for 3 days.

Researchers requiring a potent and structurally defined phytoestrogen standard cannot substitute with the less active methoxy analog (anethole) or the geometrically distinct cis-isomer.

Distinct Physical Properties Enabling Solid-State Formulation and Handling

The physical state at ambient temperature is a primary differentiator for material handling and formulation. trans-Anol is a crystalline solid with a melting point of approximately 94-96°C. In contrast, its close analog trans-anethole is a liquid or low-melting solid (m.p. 20-21°C), and the cis-isomer of anethole is a liquid with a melting point of -22.5°C. [REFS-1, REFS-2] This significant difference in melting point and physical state makes trans-Anol uniquely suitable for applications requiring a solid, crystalline starting material, such as in solid-state synthesis, co-crystallization studies, or formulations where a non-volatile, stable solid is required.

Evidence DimensionMelting Point (°C)
Target Compound Data~95°C (Solid)
Comparator Or Baselinetrans-Anethole: 20-21°C (Liquid/Low-melting solid); cis-Anethole: -22.5°C (Liquid)
Quantified DifferenceOver 70°C higher melting point than its methoxy analog.
ConditionsStandard atmospheric pressure.

For processes requiring solid-phase handling, controlled melting behavior, or specific crystalline packing, the liquid analogs are fundamentally unsuitable substitutes.

Synthesis of High-Performance Phenolic Polymers

For developing advanced polymers where properties like high glass transition temperature (Tg), thermal stability, and mechanical strength are critical. The use of pure trans-Anol as the monomer ensures the creation of stereoregular polymer chains, which is essential for achieving the desired material performance, a result not possible with the cis-isomer or mixed isomer feedstocks. [1]

Endocrine Disruptor Screening and Phytoestrogen Research

As a well-defined, potent estrogenic compound, trans-Anol is the appropriate choice for use as a positive control or reference standard in in-vitro and in-vivo assays screening for endocrine activity. Its defined structure and higher activity compared to its methoxy analog, anethole, ensure assay sensitivity and reproducibility. [2]

Development of Crystalline Materials and Solid-State Formulations

In crystal engineering, co-crystal development, or any formulation process that requires a high-melting, crystalline phenolic component. The solid nature and significantly higher melting point of trans-Anol compared to liquid analogs like anethole provide critical advantages in processability, handling, and final product stability.

XLogP3

2.6

UNII

20748P37VF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20649-39-2

Wikipedia

(E)-4-propenylphenol

Dates

Last modified: 04-14-2024

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